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Enpatoran Hydrochloride: In Vitro Assay Protocols and Application Notes

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Compound of Interest		
Compound Name:	Enpatoran hydrochloride	
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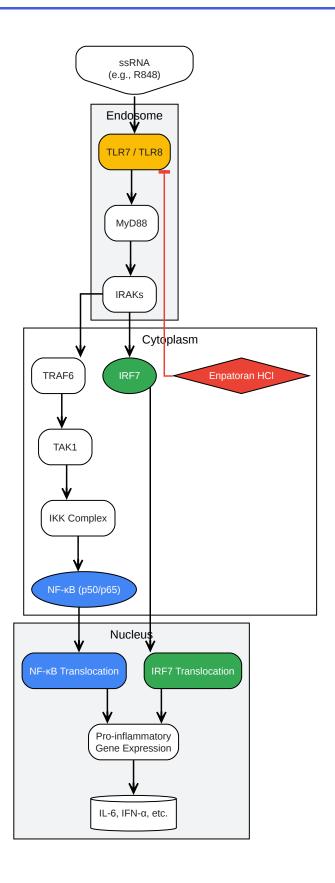
Introduction

Enpatoran hydrochloride (M5049) is a potent and orally bioavailable dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and endogenous RNA molecules.[2] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[3][4][5] Enpatoran hydrochloride selectively binds to and inhibits TLR7 and TLR8, thereby blocking downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and type I interferons (IFN-α).[2][4] This document provides detailed in vitro assay protocols to characterize the inhibitory activity of Enpatoran hydrochloride.

Mechanism of Action

Enpatoran hydrochloride exerts its pharmacological effect by antagonizing TLR7 and TLR8. Upon binding, it prevents the recruitment of adaptor proteins and subsequent activation of transcription factors like NF-κB and IRF7.[2] This leads to a reduction in the expression and secretion of key inflammatory mediators, positioning Enpatoran as a promising therapeutic candidate for autoimmune disorders.[5]





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Figure 1: Enpatoran hydrochloride signaling pathway.



Quantitative Data Summary

The inhibitory activity of **Enpatoran hydrochloride** has been characterized in various in vitro systems. The half-maximal inhibitory concentrations (IC50) are summarized below.

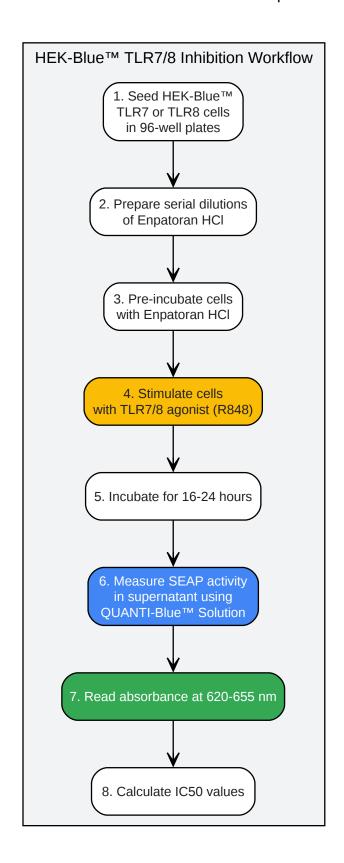
Assay System	Target	Ligand/Stimul us	IC50 (nM)	Reference
HEK293 cells (NF-кВ reporter)	TLR7	R848	11.1	[1]
HEK293 cells (NF-кВ reporter)	TLR8	R848	24.1	[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)	TLR7	R848	68.3	[6]
Human Peripheral Blood Mononuclear Cells (PBMCs)	TLR8	R848	620	[6]
Human Whole Blood	TLR7	R848	2.2	[6]
Human Whole Blood	TLR8	R848	120	[6]
Human PBMCs (IL-6 production)	TLR7/8	miR-122, Let7c RNA, Alu RNA, R848	35 - 45	[2]

Experimental Protocols TLR7/8 Inhibition Assay in HEK-Blue™ Cells

This protocol describes the determination of **Enpatoran hydrochloride**'s IC50 for TLR7 and TLR8 inhibition in HEK-Blue™ cells, which express a secreted embryonic alkaline phosphatase



(SEAP) reporter gene under the control of an NF-κB-inducible promoter.



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Figure 2: HEK-Blue™ cell assay workflow.

Materials:

- HEK-Blue™ hTLR7 or hTLR8 cells
- DMEM, 10% heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin
- Enpatoran hydrochloride
- R848 (TLR7/8 agonist)
- QUANTI-Blue™ Solution
- 96-well plates

Procedure:

- Cell Culture: Culture HEK-Blue[™] cells in DMEM supplemented with 10% FBS and antibiotics.
- Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
- Compound Preparation: Prepare a 10 mM stock solution of Enpatoran hydrochloride in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
- Treatment: Add diluted Enpatoran hydrochloride or vehicle (DMSO) to the cells and preincubate for 1 hour.
- Stimulation: Add R848 to a final concentration of 1 μg/mL to stimulate TLR7/8 signaling.[7]
- Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[7]
- SEAP Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.[7] Incubate at 37°C for 1-3 hours.



- Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Enpatoran
 hydrochloride relative to the vehicle control. Determine the IC50 value by fitting the data to
 a four-parameter logistic curve.

Cytokine Release Assay in Human PBMCs

This protocol outlines the procedure to measure the inhibitory effect of **Enpatoran hydrochloride** on the release of IL-6 and IFN-α from human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR7/8 agonist.

Materials:

- Human PBMCs, freshly isolated or cryopreserved
- RPMI 1640, 10% FBS, Penicillin-Streptomycin
- Enpatoran hydrochloride
- R848
- Human IL-6 and IFN-α ELISA kits
- 96-well cell culture plates

Procedure:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Seeding: Resuspend PBMCs in RPMI 1640 medium and seed into a 96-well plate at a density of 2 x 10⁵ cells/well.
- Compound Preparation: Prepare serial dilutions of Enpatoran hydrochloride in RPMI 1640 medium.
- Treatment: Add the diluted compound or vehicle to the PBMCs and pre-incubate for 1 hour.

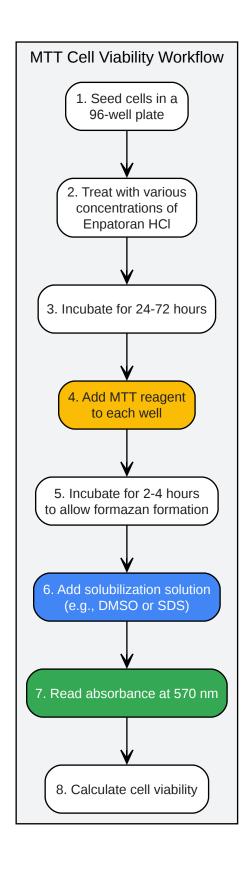


- Stimulation: Stimulate the cells with R848 at a final concentration of 1 μg/mL.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and collect the supernatant.
- Cytokine Quantification: Measure the concentration of IL-6 and IFN-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8][9][10][11]
- Data Analysis: Calculate the percentage of cytokine inhibition at each Enpatoran hydrochloride concentration and determine the IC50 value.

Cell Viability Assay (MTT)

This protocol is to assess the cytotoxicity of **Enpatoran hydrochloride** on the cell types used in the primary assays to ensure that the observed inhibition is not due to cell death.





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Figure 3: MTT assay workflow.



Materials:

- HEK293 cells or PBMCs
- · Appropriate culture medium
- Enpatoran hydrochloride
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Treatment: Add serial dilutions of **Enpatoran hydrochloride** to the wells and incubate for the same duration as the primary functional assays (e.g., 24 hours).
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[1]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
- Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Conclusion

The provided protocols offer a framework for the in vitro characterization of **Enpatoran hydrochloride**. These assays are crucial for understanding its mechanism of action and potency as a dual TLR7/8 inhibitor. Adherence to these detailed methodologies will ensure the



generation of robust and reproducible data for researchers and professionals in the field of drug development.

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